molecular formula C19H18O8S B2504281 (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate CAS No. 622813-60-9

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

Cat. No. B2504281
CAS RN: 622813-60-9
M. Wt: 406.41
InChI Key: JHDDVEUOPOIIGY-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C19H18O8S and its molecular weight is 406.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Intermediates

A novel base-catalyzed process has been developed for preparing sultone oximes and 1,2-benzisoxazole-3-methanesulfonates, which are key intermediates in the synthesis of various compounds, including zonisamide, an anti-convulsant drug (Arava et al., 2007). Similarly, 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates have been utilized as precursors for generating o-quinodimethanes, which are trapped with electron-deficient olefins to afford [4+2] cycloadducts in good yields (Shirakawa & Sano, 2014).

Radical Chemistry and Oxidation Reactions

The methanesulfonyl radical plays a crucial role in the OH-radical-induced oxidation of methanesulfinic acid, leading to various products including methanesulfonic acid and methane, indicating its significance in radical chemistry and oxidation reactions (Flyunt et al., 2001).

Benzofuran Derivatives

The study of benzofuran derivatives is extensive, with novel compounds being isolated and synthesized for various applications. For instance, new lignan, benzofuran, and sesquiterpene derivatives have been isolated from the roots of Leontopodium alpinum and L. leontopodioides, showcasing the structural diversity and potential biological activities of these compounds (Dobner et al., 2003). Similarly, the synthesis of tetrahydrobenzofurans and their conversion into other derivatives through oxidation reactions highlights the chemical versatility of benzofuran compounds (Levai et al., 2002).

properties

IUPAC Name

[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8S/c1-23-14-8-5-11(18(24-2)19(14)25-3)9-16-17(20)13-7-6-12(10-15(13)26-16)27-28(4,21)22/h5-10H,1-4H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDDVEUOPOIIGY-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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